An In-Depth Technical Guide to the Physicochemical Properties of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one
An In-Depth Technical Guide to the Physicochemical Properties of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one is a unique heterocyclic compound featuring a spiro fusion of a cyclohexane ring and an isobenzofuranone moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules and its potential as a scaffold for the design of novel therapeutic agents.[1][2] The three-dimensional nature of the spiro center imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic profiling.
This technical guide provides a comprehensive overview of the key physicochemical properties of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one, along with detailed experimental protocols for their determination. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related spirocyclic systems.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of successful drug development. These parameters influence a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy. The key physicochemical properties of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one are summarized in the table below. Where experimental data is not available, high-quality predicted values are provided with their sources clearly indicated.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₂ | PubChem[3] |
| Molecular Weight | 202.25 g/mol | PubChem[3] |
| Melting Point | Predicted: 85-95 °C | (Prediction based on related structures) |
| Boiling Point | Predicted: 350-400 °C at 760 mmHg | (Prediction based on related structures) |
| Water Solubility | Predicted: Low | (Qualitative assessment based on structure) |
| logP (Octanol-Water Partition Coefficient) | Predicted: 2.5 - 3.5 | (Prediction based on related structures) |
| pKa | Not Ionizable | (Lactone functionality is generally non-ionizable under physiological conditions) |
Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical entity. The following sections detail the expected spectroscopic features of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the isobenzofuranone ring system and the aliphatic protons of the cyclohexane ring. The aromatic protons would likely appear in the range of 7.0-8.0 ppm. The cyclohexane protons would exhibit complex multiplets in the aliphatic region (1.0-3.0 ppm) due to spin-spin coupling.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone (around 170 ppm), the spiro carbon (a quaternary carbon signal), the aromatic carbons (in the 120-150 ppm range), and the aliphatic carbons of the cyclohexane ring (in the 20-40 ppm range).[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one, the key characteristic absorption bands would be:
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C=O Stretch (Lactone): A strong absorption band is expected in the region of 1760-1780 cm⁻¹, which is characteristic of a five-membered lactone (γ-lactone).
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C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester group will be present.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
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Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one, under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 202 would be expected. The fragmentation pattern would likely involve the loss of CO from the lactone ring and subsequent cleavages of the cyclohexane ring.
Experimental Protocols
The following section outlines the standard experimental procedures for determining the key physicochemical properties discussed above. The causality behind the experimental choices is highlighted to provide a deeper understanding of the methodologies.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the crystalline Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Rationale: Solubility is a critical parameter that affects a drug's absorption and bioavailability. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.
Methodology: Shake-Flask Method
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Preparation: An excess amount of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed flask.
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Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A filtered aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Caption: Shake-Flask Solubility Determination Workflow.
LogP (Octanol-Water Partition Coefficient) Determination
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and in vivo distribution. The shake-flask method is the traditional and most reliable method for its determination.
Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
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Partitioning: A known amount of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.
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Equilibration: The mixture is agitated until partitioning equilibrium is reached (typically for several hours).
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Phase Separation: The two phases are separated by centrifugation.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: LogP Determination by Shake-Flask Method.
Conclusion
References
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 3′H-spiro[cyclohexane-1,1′-isobenzofuran]-2,5-dien-4-one and Skeleton construction of a type D spirobisnaphthalene structure via dearomatization by a high-valence iodine reagent and Diels–Alder reaction. New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (1981). piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
-
Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Retrieved from [Link]
-
AIR Unimi. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). SPIRO(CYCLOHEXANE-1,1'(3'H)-ISOBENZOFURAN)-3'-ONE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one. PubChem. Retrieved from [Link]
Sources
- 1. Synthesis of 3′H-spiro[cyclohexane-1,1′-isobenzofuran]-2,5-dien-4-one and Skeleton construction of a type D spirobisnaphthalene structure via dearomatization by a high-valence iodine reagent and Diels–Alder reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone, 56014-69-8 [thegoodscentscompany.com]
